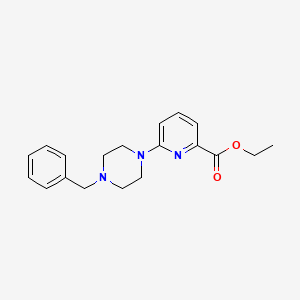
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol
Übersicht
Beschreibung
The compound “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C12H19N5O . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” can be represented by the InChI code: 1S/C12H19N5O/c13-11-1-3-12 (4-2-11)15-7-5-14 (6-8-15)9-10-16/h1-4,16H,5-10,13H2 . This indicates the presence of various functional groups such as amines, ethers, and piperazine rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” include a molecular weight of 237.3 g/mol . The compound is a solid at room temperature . The InChI key for the compound is WTWUJVVJDKVQBS-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol: has been identified as a potential scaffold for protein kinase inhibition. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, which is a crucial step in many cellular processes. Inhibitors that can target specific protein kinases are valuable for the treatment of diseases such as cancer, where abnormal kinase activity is often observed .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are rings containing at least one atom other than carbon and are prevalent in many pharmaceuticals. The ability to synthesize complex heterocyclic structures is vital for the development of new drugs .
Molecular Shape Studies
The molecular shape of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol derivatives is studied to understand their interaction with biological targets. The planarity of the molecule, for instance, is essential for its protein kinase inhibitory potency. Non-planar derivatives may lead to reduced activity or different biological interactions .
Pharmacophore Development
A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol can be used to develop pharmacophores for drug discovery, particularly in identifying new kinase inhibitors .
DNA Intercalation Studies
Due to its planar structure, there is a potential for DNA intercalation with this compound. DNA intercalators are molecules that can insert between the base pairs in DNA. This property is significant for the development of certain types of anticancer and antibiotic drugs .
Grignard Reagent Formation
The compound can be used in the formation of Grignard reagents, which are a class of organometallic compounds that are pivotal in the formation of carbon-carbon bonds in organic synthesis. This application is essential for creating complex organic molecules and pharmaceuticals .
Safety and Hazards
When handling “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol”, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Wirkmechanismus
Target of Action
The primary targets of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol appear to be the enzymes PARP1 and BuChE . PARP1 is involved in DNA repair, while BuChE plays a role in neurotransmission.
Mode of Action
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of PARP1 and BuChE affects multiple biochemical pathways. For instance, inhibiting PARP1 can lead to an accumulation of DNA damage, while inhibiting BuChE can alter cholinergic neurotransmission .
Pharmacokinetics
The compound’s ability to inhibit parp1 and buche suggests it can reach its targets in sufficient concentrations .
Result of Action
The molecular and cellular effects of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol’s action include increased phosphorylation of H2AX in MCF-7 cells , indicating DNA damage, and inhibition of BuChE activity , which can affect neurotransmission.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol. For instance, the compound should be handled in a well-ventilated place and kept in a dark place at room temperature . These conditions can help maintain the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMSFZFVBOMIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)



![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)

![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)



![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)

